molecular formula C14H25NO4 B2815114 N-Boc-2-(1-aminocycloheptyl)-acetic acid CAS No. 1199779-32-2

N-Boc-2-(1-aminocycloheptyl)-acetic acid

Cat. No. B2815114
CAS RN: 1199779-32-2
M. Wt: 271.357
InChI Key: ATWRMMUHCDZQOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc protected amines are a class of compounds where the amine group is protected by a tert-butyloxycarbonyl (Boc) group. This group is commonly used in organic synthesis for the protection of amino groups .


Synthesis Analysis

The Boc group is typically installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions .


Chemical Reactions Analysis

N-Boc protected amines can undergo a variety of reactions. One common reaction is the removal of the Boc group, a process known as deprotection. This can be achieved using various methods, such as treatment with trifluoroacetic acid (TFA), or with oxalyl chloride in methanol .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-Boc protected amines would depend on the specific compound. In general, these compounds are stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis .

Scientific Research Applications

Synthesis of Complex Molecules

N-Boc-2-(1-aminocycloheptyl)-acetic acid is utilized in the synthesis of complex molecular structures. For example, it has been implicated in the chiral Brønsted acid-catalyzed direct Mannich reactions, which are a method for constructing beta-aminoketones under mild conditions. This process is instrumental in synthesizing various phenylglycine derivatives, showcasing the compound's role in facilitating stereochemical complexity in synthetic chemistry (Uraguchi & Terada, 2004).

Development of Peptidomimetics

In the realm of drug discovery, this compound contributes to the development of peptidomimetics. Research has shown its use in generating enantiopure pyrrolizidinone amino acid, a key component in exploring conformation-activity relationships of biologically active peptides. This indicates its utility in creating rigid dipeptide surrogates, which are crucial for understanding the structural basis of peptide function (Dietrich & Lubell, 2003).

Biochemical Process Studies

The compound is also significant in studies focusing on biochemical processes. For instance, it has been used in the efficient chemoselective N-Boc protection of various structurally different amines, demonstrating its versatility and importance in synthetic and analytical biochemistry. This aspect underlines its role in facilitating precise and selective chemical modifications necessary for the study of complex biochemical pathways (Akbari, Heydari, Ma’mani, & Hosseini, 2010).

properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cycloheptyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-13(2,3)19-12(18)15-14(10-11(16)17)8-6-4-5-7-9-14/h4-10H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATWRMMUHCDZQOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCCCC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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